4''-O-(4-Hydroxycinnaamoyl)afzelin
Overview
Description
4’'-O-(4-Hydroxycinnaamoyl)afzelin is a naturally occurring compound found in plants such as Qualea grandiflora and Trogopterus xanthipes. It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 4’'-O-(4-Hydroxycinnaamoyl)afzelin are not well-documented. it is likely that the compound is extracted from natural sources such as Qualea grandiflora and Trogopterus xanthipes, followed by purification processes to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4’'-O-(4-Hydroxycinnaamoyl)afzelin can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various ether or ester derivatives.
Scientific Research Applications
4’'-O-(4-Hydroxycinnaamoyl)afzelin has several scientific research applications, including:
Chemistry: The compound is studied for its chemical properties and potential as a precursor for synthesizing other flavonoid derivatives.
Biology: It is investigated for its biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research explores its potential therapeutic effects, including its role in preventing or treating various diseases.
Industry: The compound may be used in the development of natural health products, cosmetics, and dietary supplements.
Mechanism of Action
The mechanism of action of 4’'-O-(4-Hydroxycinnaamoyl)afzelin involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial properties are linked to its ability to disrupt microbial cell membranes and inhibit microbial growth.
Comparison with Similar Compounds
4’'-O-(4-Hydroxycinnaamoyl)afzelin can be compared with other similar flavonoid compounds, such as:
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Kaempferol: Exhibits antioxidant, anti-inflammatory, and anticancer activities.
Rutin: Possesses antioxidant, anti-inflammatory, and vascular protective effects.
Properties
IUPAC Name |
[(2S,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O12/c1-14-27(41-22(35)11-4-15-2-7-17(31)8-3-15)25(37)26(38)30(39-14)42-29-24(36)23-20(34)12-19(33)13-21(23)40-28(29)16-5-9-18(32)10-6-16/h2-14,25-27,30-34,37-38H,1H3/b11-4+/t14-,25-,26+,27-,30-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTKNPGPPJOOBI-NTWDEFLTSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)C=CC5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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